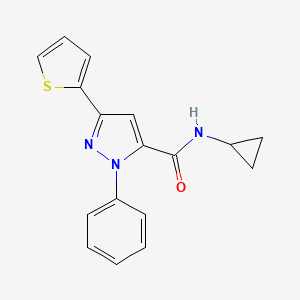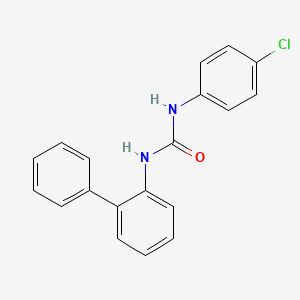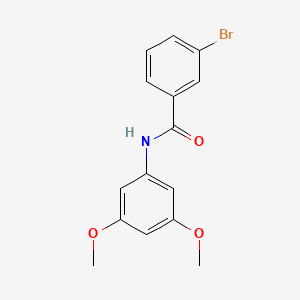
1-phenyl-1H-3,4'-bi-1,2,4-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1H-3,4'-bi-1,2,4-triazol-5-amine, also known as PTA, is a heterocyclic compound that has gained increasing attention in scientific research due to its unique properties and potential applications in various fields. PTA is a white crystalline powder with a molecular formula of C9H8N6 and a molecular weight of 196.2 g/mol.
Mecanismo De Acción
The mechanism of action of 1-phenyl-1H-3,4'-bi-1,2,4-triazol-5-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It can also inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. In addition, this compound can induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of inflammatory mediators. In vivo studies have shown that this compound can suppress tumor growth and metastasis, reduce inflammation, and improve antioxidant status.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-phenyl-1H-3,4'-bi-1,2,4-triazol-5-amine has several advantages for lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, there are also limitations to its use, such as its limited solubility in water and certain organic solvents, which can affect its bioavailability and efficacy. In addition, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Direcciones Futuras
There are several future directions for the study of 1-phenyl-1H-3,4'-bi-1,2,4-triazol-5-amine. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage, administration route, and safety profile of this compound in humans. Another direction is to explore its potential as a plant growth regulator and pesticide. This compound can be modified to improve its efficacy and specificity towards certain pests and diseases. Finally, this compound can be used as a building block for the synthesis of novel materials with unique properties, such as conductive polymers and metal-organic frameworks. Further studies are needed to optimize the synthesis and characterization of these materials.
Métodos De Síntesis
The synthesis of 1-phenyl-1H-3,4'-bi-1,2,4-triazol-5-amine involves the reaction of 1-phenyl-1H-1,2,4-triazole-3-amine with hydrazine hydrate in the presence of acetic acid. The reaction proceeds under reflux conditions for several hours, and the product is obtained by filtration and recrystallization. This method has been reported to have a high yield and purity of this compound.
Aplicaciones Científicas De Investigación
1-phenyl-1H-3,4'-bi-1,2,4-triazol-5-amine has been widely studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In agriculture, this compound has been used as a plant growth regulator and pesticide. It can enhance the growth of plants and protect them from pests and diseases. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
2-phenyl-5-(1,2,4-triazol-4-yl)-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7/c11-9-14-10(16-6-12-13-7-16)15-17(9)8-4-2-1-3-5-8/h1-7H,(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYLPWAKFIJSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)N3C=NN=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-ethoxy-1-naphthyl)methylene]malononitrile](/img/structure/B5707655.png)




![methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5707681.png)


![5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole](/img/structure/B5707709.png)


![N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide](/img/structure/B5707732.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5707738.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707741.png)